4-Amino-N-methylbenzenemethanesulfonamide

Overview

Description

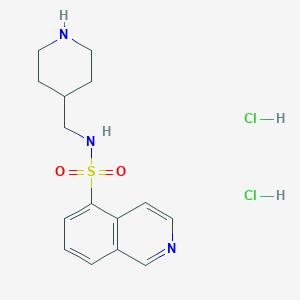

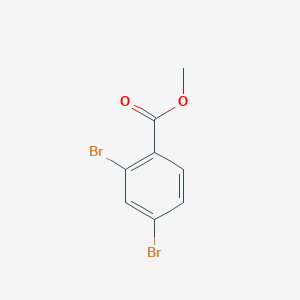

4-Amino-N-methylbenzenemethanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Properties

4-Amino-N-methylbenzenemethanesulfonamide shows promise as an anti-inflammatory agent. Research by Mahdi (2017) in the Iraqi Journal of Pharmaceutical Sciences highlighted its efficacy in reducing paw edema in rats, indicating its potential as a nonsteroidal anti-inflammatory drug (NSAID) (Mahdi, 2017).

Antimicrobial Activity

A study by Vanparia et al. (2010) in Acta chimica Slovenica synthesized a derivative of 4-Amino-N-methylbenzenesulfonamide and found significant antimicrobial activity against various bacterial strains and fungi (Vanparia et al., 2010).

Analytical Chemistry

Feil et al. (1989) in Journal - Association of Official Analytical Chemists discussed the formation of isomeric products when 4-Amino-N-methylbenzenesulfonamide is reacted with diazomethane, an important consideration in analytical chemistry, especially in gas chromatography (Feil et al., 1989).

Solution Thermodynamics

Asadi et al. (2020) in Journal of Molecular Liquids investigated the solubility and solution thermodynamics of 4-Amino-N-methylbenzenesulfonamide in various binary solvent systems. This research is crucial in understanding its behavior in different solvents for pharmaceutical and industrial applications (Asadi et al., 2020).

Biodegradation

Wang et al. (2009) in the Journal of Hazardous Materials described the biodegradation of 4-Aminobenzenesulfonate by a novel Pannonibacter sp. This research is significant in environmental chemistry, particularly in the degradation of sulfonated azo dyes (Wang et al., 2009).

Fluorescent Probing

Wei et al. (2013) in Chemical Communications synthesized a fluorescent probe that selectively detects glutathione and cysteine in living cells. This probe, derived from a 4-Amino-N-methylbenzenesulfonamide structure, has potential applications in biochemical and medical research (Wei et al., 2013).

Safety and Hazards

The compound has been classified under hazard codes Xn and Xi . The risk statements include 22-43 , indicating that it may be harmful if swallowed and may cause sensitization by skin contact. The safety statements include 36/37 , suggesting that suitable protective clothing and gloves should be worn. The compound is classified under RIDADR UN 2811 6.1/PG 3 , indicating it is a toxic substance.

Mechanism of Action

Pharmacokinetics

It is slightly soluble in dmso and methanol . The compound has a predicted pKa of 11.50±0.40 , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For 4-Amino-N-methylbenzenemethanesulfonamide, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C

Biochemical Analysis

Biochemical Properties

4-Amino-N-methylbenzenemethanesulfonamide plays a significant role in biochemical reactions as an intermediate in the synthesis of Sumatriptan . It interacts with various enzymes, proteins, and other biomolecules during its synthesis process. For instance, it is involved in the sulfonation reaction, where it interacts with sulfonyl chloride to form the sulfonamide group . This interaction is crucial for the formation of the active pharmaceutical ingredient in Sumatriptan.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. As an intermediate in the synthesis of Sumatriptan, it is likely to influence cell function indirectly through its role in the production of the active drug. Sumatriptan affects cell signaling pathways, particularly the serotonin receptors, which play a role in vasoconstriction and pain relief . Therefore, this compound indirectly contributes to these cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the sulfonation reaction during the synthesis of Sumatriptan . It binds with sulfonyl chloride, leading to the formation of the sulfonamide group, which is essential for the biological activity of Sumatriptan . This binding interaction is a key step in the synthesis process, ensuring the correct formation of the active pharmaceutical ingredient.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. It is stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Over time, exposure to air and moisture can lead to its degradation, affecting its efficacy in the synthesis process

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. As an intermediate in the synthesis of Sumatriptan, it is essential to ensure that the compound is used in appropriate concentrations to avoid any toxic or adverse effects . High doses of intermediates can lead to unwanted side reactions, impacting the overall yield and purity of the final product.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of Sumatriptan . It interacts with enzymes and cofactors that facilitate the sulfonation reaction, leading to the formation of the sulfonamide group . This interaction is crucial for the successful synthesis of the active pharmaceutical ingredient.

Transport and Distribution

As an intermediate in the synthesis of Sumatriptan, it is likely transported and distributed within the cells involved in the synthesis process . The compound’s solubility in DMSO and methanol suggests that it can be efficiently transported in these solvents during the synthesis .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Its role in the synthesis of Sumatriptan suggests that it is localized in the cellular compartments involved in the synthesis process . The presence of targeting signals or post-translational modifications that direct it to specific compartments or organelles has not been documented.

Properties

IUPAC Name |

1-(4-aminophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWNHTXCBHTWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380787 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109903-35-7 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109903-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109903357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-METHYLBENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76T5Q2TVD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

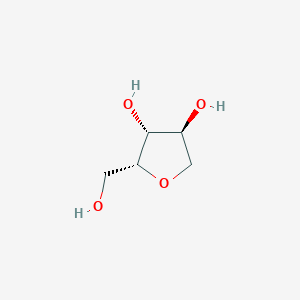

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)